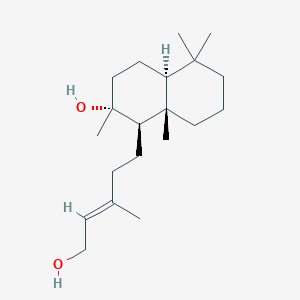

Labd-13-ene-8,15-diol

Beschreibung

Plant Sources and Ethnobotanical Significance

Labd-13-ene-8,15-diol is a notable constituent of Cistus creticus, a plant indigenous to the Mediterranean region. oup.com This species, along with its subspecies such as creticus and eriocephalus, is known to produce a resin called "labdanum," which is rich in labdane-type diterpenes. nih.govnih.gov The compound has been isolated from the leaves and the resinous exudate of Cistus creticus subsp. creticus. nih.gov Specifically, the subspecies eriocephalus has also been identified as a source of this diterpene, where it was isolated from the hexane (B92381) extract of its leaves. nih.gov Furthermore, Cistus symphytifolius is another species from which this compound can be extracted. medchemexpress.com The presence of this compound in Cistus monspeliensis has also been reported. nih.gov

The resin "Ladano," excreted from the leaves and stems of Cistus creticus subsp. creticus, has been a source for the isolation of this compound. nih.gov Ethnobotanically, Cistus species have been used in traditional medicine, and the presence of bioactive compounds like this compound contributes to their pharmacological profile.

The genus Brachyglottis, endemic to New Zealand, is another significant source of this compound. The compound has been isolated from Brachyglottis repanda, a plant traditionally used by the New Zealand Māori for treating sores and wounds. scispace.com Brachyglottis monroi is also a known source of this diterpene. scispace.comnih.gov Research has confirmed the presence and allowed for the isolation of this compound from the ethanol (B145695) extract of B. monroi. koreascience.kr

Beyond the Cistus and Brachyglottis genera, this compound has been identified in the fruits of Zizyphus jujuba. ambeed.cnbiocrick.com This plant, commonly known as jujube, has a long history of use in traditional Chinese medicine for various purposes. researchgate.net The isolation of this compound from its fruit highlights the diverse botanical distribution of this compound. ambeed.cn

Distribution within Plant Tissues and Organs (e.g., resins, leaves)

This compound is not uniformly distributed throughout the plant. In Cistus creticus, it is prominently found in the resin excreted from the leaves and stems. nih.gov The leaves themselves are also a primary location for this compound. nih.govnih.gov Research has indicated that the production of labdane-type diterpenes in Cistus is specific to the trichomes, which are glandular hairs on the plant's surface. nih.gov A metabolomic analysis of isolated trichomes from C. creticus detected several labdane-type diterpenes, including labd-13-en-8α,15-diol. nih.gov

In a study on the distribution of labdane-related diterpenoids (LRDs) in different tissues of Cistus creticus subsp. creticus, labda-13(E)-ene-8α,15-diol was detected at a concentration of 3.80%. nih.gov While other LRDs were more abundant in young leaves, labda-13(E)-ene-8α-ol-15-yl acetate, a derivative of the compound of focus, was found predominantly in stems and flowers. nih.gov In Brachyglottis species, the compound has been extracted from the whole plant material, with a focus on the aerial parts.

Advanced Methodologies for Extraction and Isolation

The isolation and purification of this compound from its natural sources involve various modern extraction and chromatographic techniques.

Initial extraction is typically performed using solvents like hexane or ethanol. nih.govnih.gov Following extraction, a series of chromatographic methods are employed to isolate and purify the compound. Column chromatography over silica (B1680970) gel is a common initial step. jst.go.jp For instance, the EtOAc-soluble fraction of a plant extract can be subjected to normal and reversed-phase silica gel column chromatography. jst.go.jp

For further purification and to achieve high purity (often >98%), High-Performance Liquid Chromatography (HPLC) is utilized. jst.go.jp Gas Chromatography-Mass Spectrometry (GC-MS) is a crucial analytical technique for the identification and quantification of this compound. researchgate.net The retention time and mass spectrum of the isolated compound are compared with an authentic standard for confirmation. researchgate.net In some studies, gel chromatography has also been mentioned as a purification technique. nih.gov The combination of these chromatographic techniques is essential for obtaining this compound in a pure form suitable for structural elucidation and biological activity studies.

Data Tables

Table 1: Plant Sources of this compound

| Plant Species | Family | Plant Part(s) | Reference(s) |

| Cistus creticus subsp. creticus | Cistaceae | Leaves, Resin | nih.gov, nih.gov |

| Cistus creticus subsp. eriocephalus | Cistaceae | Leaves | nih.gov |

| Cistus symphytifolius | Cistaceae | Not specified | medchemexpress.com |

| Cistus monspeliensis | Cistaceae | Leaves | nih.gov |

| Brachyglottis repanda | Asteraceae | Not specified | |

| Brachyglottis monroi | Asteraceae | Not specified | nih.gov, scispace.com |

| Zizyphus jujuba | Rhamnaceae | Fruits | , ambeed.cn |

| Croton sylvaticus | Euphorbiaceae | Stem Bark | investchempharma.com |

Table 2: Chromatographic Techniques for this compound Isolation and Analysis

| Technique | Purpose | Reference(s) |

| Column Chromatography (Silica Gel) | Initial fractionation and purification | jst.go.jp |

| High-Performance Liquid Chromatography (HPLC) | High-purity separation | jst.go.jp |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification | researchgate.net |

| Gel Chromatography | Purification | nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,2R,4aS,8aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O2/c1-15(10-14-21)7-8-17-19(4)12-6-11-18(2,3)16(19)9-13-20(17,5)22/h10,16-17,21-22H,6-9,11-14H2,1-5H3/b15-10+/t16-,17+,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEOHDQKUMQKLMP-NUKBDRAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCO)CCC1C2(CCCC(C2CCC1(C)O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CO)/CC[C@@H]1[C@]2(CCCC([C@@H]2CC[C@@]1(C)O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence, Isolation, and Distribution in Biological Systems

Advanced Methodologies for Extraction and Isolation

Emerging Separation Technologies in Natural Product Chemistry

Modern separation science offers a range of advanced techniques that provide higher yields, greater selectivity, and reduced solvent consumption compared to conventional methods. bohrium.comresearchgate.net These technologies are crucial for isolating thermally unstable or complex molecules like diterpenes from intricate biological matrices. nih.gov

Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. mdpi.combohrium.com By manipulating temperature and pressure, the solvent properties can be fine-tuned to selectively extract specific compounds. SFE is advantageous due to its use of non-toxic, non-flammable, and inexpensive solvents, and it is particularly suitable for thermolabile compounds as it can be performed at low temperatures. mdpi.comhilarispublisher.com

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, which accelerates the extraction process. mdpi.combohrium.com This leads to significantly shorter extraction times, reduced solvent usage, and often higher extraction yields compared to traditional methods. rroij.com

Ultrasound-Assisted Extraction (UAE): Also known as sonication, UAE employs high-frequency sound waves to create cavitation bubbles in the solvent. mdpi.combohrium.com The collapse of these bubbles near the sample material disrupts cell walls, enhancing solvent penetration and mass transfer, which improves extraction efficiency. researchgate.net

Advanced Chromatographic Techniques: Chromatography is a cornerstone of natural product isolation. rroij.comsci-hub.se Modern advancements have led to highly efficient and powerful separation methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both analytical and preparative-scale separation of natural products. hilarispublisher.com Preparative HPLC is often used as a final purification step to obtain highly pure compounds. nih.gov

Centrifugal Partition Chromatography (CPC): CPC is a preparative liquid-liquid chromatography technique that uses a centrifugal force to hold a liquid stationary phase while a liquid mobile phase is pumped through it. youtube.com This method avoids the use of solid stationary phases, which can cause irreversible adsorption of the sample. CPC has proven effective in separating challenging mixtures, such as diterpene epimers, offering a cost-effective and scalable solution. youtube.com

Hyphenated Techniques: The coupling of chromatographic systems with spectroscopic detectors, such as HPLC-Mass Spectrometry (HPLC-MS) or GC-MS, allows for the simultaneous separation and identification of compounds within a mixture. mdpi.comsci-hub.se These hyphenated techniques are powerful tools for the rapid analysis of complex extracts. mdpi.com

The table below provides a comparative overview of these emerging separation technologies.

| Technology | Principle | Advantages | Common Applications in Natural Product Chemistry | Reference(s) |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO₂) as a highly tunable solvent. | Environmentally friendly ("green"), low-temperature extraction, selective. | Extraction of thermally sensitive compounds, essential oils, and lipids. | mdpi.combohrium.comhilarispublisher.com |

| Microwave-Assisted Extraction (MAE) | Employs microwave energy to rapidly heat the solvent and sample matrix. | Reduced extraction time and solvent volume, higher yields. | Rapid extraction of a wide range of phytochemicals. | mdpi.combohrium.comrroij.com |

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance mass transfer. | Increased extraction efficiency, can be performed at lower temperatures. | Extraction of various plant secondary metabolites. | mdpi.combohrium.comresearchgate.net |

| Centrifugal Partition Chromatography (CPC) | Liquid-liquid separation based on the partitioning of solutes between two immiscible liquid phases. | No solid support (avoids irreversible adsorption), high sample loading, cost-effective for preparative scale. | Purification of challenging mixtures, separation of isomers and epimers. | youtube.com |

| Preparative HPLC | High-pressure liquid chromatography scaled up for purification of larger quantities. | High resolution and purity, automated operation. | Final purification step for obtaining high-purity compounds like diterpenes. | hilarispublisher.comnih.gov |

Biosynthetic Pathways and Enzymatic Mechanisms

Elucidation of the Labdane (B1241275) Diterpene Biosynthetic Route

The biosynthesis of labdane-type diterpenes, including labd-13-ene-8,15-diol, is a multi-step process that is not yet fully understood. nih.gov Research has indicated that these pathways typically involve the activity of two main classes of enzymes: class II and class I diterpene synthases (diTPSs). researchgate.net The initial step, catalyzed by a class II diTPS, involves the protonation-initiated cyclization of an acyclic precursor to form a bicyclic intermediate. nih.govnih.gov This is followed by the action of a class I diTPS, which utilizes the diphosphate (B83284) group of the intermediate to initiate further cyclization or rearrangement reactions. nih.govnih.gov

In the specific case of oxygen-containing labdane diterpenes like this compound, the biosynthesis is thought to proceed through a copal-8-ol diphosphate intermediate. nih.gov While the enzymes responsible for the synthesis of other labdane-related diterpenes without skeletal oxygen have been identified in non-angiosperm plants, the pathway for those with an oxygenated basic skeleton is less clear. nih.gov Studies on plants rich in these compounds, such as Cistus creticus, have been instrumental in identifying key enzymes and proposing a biosynthetic pathway. nih.govebi.ac.uk

Role of Geranylgeranyl Diphosphate (GGDP) as a Precursor

The universal precursor for the biosynthesis of all diterpenoids, including this compound, is (E,E,E)-geranylgeranyl diphosphate (GGDP). nih.govnih.gov GGDP is a 20-carbon isoprenoid diphosphate that serves as the substrate for the initial cyclization reaction catalyzed by class II diterpene cyclases. researchgate.netnih.gov This foundational role of GGDP is a conserved feature across the vast and diverse family of over 12,000 diterpenoid natural products. nih.gov The conversion of GGDP marks the entry point into the specific biosynthetic pathway leading to the formation of the labdane skeleton and its subsequent derivatives. researchgate.netnih.gov

Enzymology of this compound Formation

The enzymatic machinery responsible for converting GGDP into this compound involves specific synthases and potentially phosphatases that orchestrate the precise cyclization and hydroxylation events.

A key enzyme identified in the biosynthesis of oxygen-containing labdane diterpenes in Cistus creticus is copal-8-ol diphosphate synthase (CcCLS). nih.gov This enzyme was isolated from the trichomes of C. creticus and was found to be a type B diterpene synthase. nih.govebi.ac.uk Functional characterization of the recombinant CcCLS protein demonstrated its ability to catalyze the conversion of GGDP into copal-8-ol diphosphate. nih.govebi.ac.uk The expression of the CcCLS gene is highest in the trichomes of young leaves and increases in response to mechanical wounding, which correlates with the accumulation of labdane-type diterpenes. ebi.ac.uk

The proposed biosynthetic pathway to this compound begins with the cyclization of GGDP. This reaction, catalyzed by CcCLS, is a protonation-initiated cyclization that forms the stable bicyclic intermediate, copal-8-ol diphosphate. nih.gov This intermediate contains the characteristic decalin ring system of labdanes and retains the diphosphate group. nih.govnih.gov

The subsequent step to form this compound from copal-8-ol diphosphate involves the removal of the diphosphate group and the introduction of a hydroxyl group at C-15. The precise mechanism for this transformation is still under investigation but is hypothesized to involve either phosphatase activity or the action of a type A diterpene synthase. nih.gov Hydroxylation, a common modification in terpenoid biosynthesis, is often catalyzed by cytochrome P450 monooxygenases, which could also play a role in the formation of the final diol structure. nih.gov

To explore the final step in the formation of this compound, in vitro experiments have been conducted. Treatment of the enzymatically produced copal-8-ol diphosphate with alkaline phosphatase resulted in the formation of labd-13-ene-8α,15-diol. nih.gov This finding supports the hypothesis that a phosphatase may be responsible for the dephosphorylation of copal-8-ol diphosphate in vivo to yield the final diol product. nih.gov However, the possibility of a type A diterpene synthase catalyzing this final step cannot be ruled out. nih.gov

Genetic Basis of Biosynthesis and Gene Expression Profiling

The genetic underpinnings of labdane-related diterpene biosynthesis are rooted in the evolution of diterpene synthase genes. nih.govoup.com These genes often arise from the duplication and neofunctionalization of genes involved in primary metabolism, such as those for gibberellin phytohormone biosynthesis. nih.govoup.com In cereals, for instance, homologous genes of ent-copalyl diphosphate synthase (ent-CPS) and ent-kaurene (B36324) synthase (KS) from the gibberellin pathway have evolved to produce a variety of defense-related diterpenoids. oup.com

In Cistus creticus, the expression of the CcCLS gene has been shown to be tissue-specific and inducible. ebi.ac.uk RNA gel-blot analysis revealed that CcCLS transcripts are most abundant in the trichomes of young leaves, which are the primary sites of resin secretion. ebi.ac.uk Furthermore, mechanical wounding of the plant tissue leads to an increase in CcCLS transcript levels, suggesting that the biosynthesis of labdane-type diterpenes, likely including this compound, is part of the plant's defense response. ebi.ac.uk

Metabolic Engineering Strategies for Enhanced Production

The industrial-scale production of this compound, a valuable labdane-type diterpenoid, is often hindered by the low yields and unsustainable sourcing from its natural plant origins. To address these limitations, metabolic engineering of microbial hosts, particularly the yeast Saccharomyces cerevisiae, has emerged as a promising strategy for sustainable and high-titer production. These efforts focus on rationally modifying the organism's metabolic pathways to channel more carbon flux towards the synthesis of the target molecule.

A cornerstone of this approach is the heterologous expression of the key enzymes responsible for the biosynthesis of the labdane skeleton. This typically involves the introduction of a diterpene synthase (diTPS) that can convert the central metabolic precursor, geranylgeranyl diphosphate (GGPP), into the specific labdane scaffold of this compound. For instance, the copal-8-ol diphosphate synthase (CcCLS) from Cistus creticus has been identified as a crucial enzyme in the biosynthesis of labdane-type diterpenes. Its expression in microbial hosts like S. cerevisiae or E. coli has been explored to establish a foundational production platform. Preliminary studies with such heterologous expression systems have demonstrated the potential for significant improvements in yield, with some reports indicating a 40-50% increase over plant-derived enzyme extracts.

To further enhance the production of labdane diterpenoids, a multi-faceted approach involving the global rewiring of the host's metabolism is often necessary. These strategies are designed to increase the supply of precursors and cofactors essential for the biosynthetic pathway. Key strategies include:

Enhancing Precursor Supply: The production of diterpenoids is directly dependent on the intracellular pool of GGPP. A significant bottleneck in S. cerevisiae is the farnesyl diphosphate synthase (Erg20p), which primarily produces the C15 precursor farnesyl diphosphate (FPP). Protein engineering of Erg20p has been successfully employed to shift its activity towards the synthesis of the C20 precursor, GGPP, thereby significantly boosting diterpenoid production.

Modular Metabolic Optimization: A sophisticated approach involves the modular optimization of the host's central metabolism. This can be conceptualized in distinct modules: the central metabolism module, the isoprenoid pathway module, and the regulation factors module. By systematically engineering these modules, a synergistic effect can be achieved, driving metabolic flux more efficiently towards the target molecule.

Fusion Proteins and Enzyme Scaffolding: To improve the catalytic efficiency and substrate channeling, fusion proteins of the pathway enzymes have been constructed. For example, fusing a diterpene synthase with a labdane-ol synthase can lead to a significant fold-increase in the final product compared to expressing the enzymes separately.

Overcoming Substrate Inhibition: High concentrations of substrates like GGPP can sometimes lead to inhibition of the biosynthetic enzymes. A fed-batch fermentation strategy, where the substrate is added incrementally, can maintain optimal concentrations and circumvent this issue.

A prime example of the power of these metabolic engineering strategies is the high-level production of sclareol (B1681606), a structurally similar labdane diterpenoid, in S. cerevisiae. Through a combination of global metabolic rewiring, modular optimization, and process optimization in fed-batch fermentation, researchers have achieved a remarkable sclareol titer of 11.4 g/L, the highest reported for a diterpenoid in a microbial host. researchgate.netberkeley.edunih.gov This achievement underscores the potential for producing this compound at industrially relevant scales using similar comprehensive engineering strategies.

The following table summarizes key metabolic engineering strategies and their impact on the production of the related labdane diterpenoid, sclareol, in Saccharomyces cerevisiae, which serves as a model for the potential enhancement of this compound production.

| Metabolic Engineering Strategy | Genetic Modification/Target | Host Organism | Reported Outcome | Reference |

| Global Metabolic Rewiring & Modular Optimization | Modular optimization of central metabolism, the isoprenoid pathway, and regulatory factors. | Saccharomyces cerevisiae | Achieved a sclareol titer of 11.4 g/L in fed-batch fermentation. | researchgate.netberkeley.edunih.gov |

| Protein Engineering of GGPP Synthesis | Engineering of farnesyl diphosphate synthase (Erg20p) to enhance GGPP production. | Saccharomyces cerevisiae | Significant improvement in the production of sclareol and other isoprenoids. | nih.gov |

| Enzyme Fusion Strategy | Fusion of Tps-Lpps (diterpene synthase and labdane-ol synthase) with a maltose-binding protein (MBP) tag. | Saccharomyces cerevisiae | 6.7-fold improvement in sclareol production with the fusion protein compared to separate enzymes; a further 43% increase with the MBP tag. | chalmers.se |

| Heterologous Expression of Diterpene Synthase | Expression of copal-8-ol diphosphate synthase (CcCLS) from Cistus creticus. | E. coli or Saccharomyces cerevisiae | Potential for 40-50% yield improvement over plant-derived enzyme extracts. |

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches to the Labdane (B1241275) Skeleton

The construction of the labdane skeleton, characterized by its trans-decalin ring system, is a key objective in natural product synthesis. Over the years, several distinct strategies have been developed to achieve this.

One of the most elegant and biomimetic approaches involves polyene cyclization . This strategy mimics the natural biosynthesis of labdane diterpenes from geranylgeranyl diphosphate (B83284) (GGPP). It typically utilizes a chiral catalyst to induce a cascade of ring-forming reactions from an acyclic polyene precursor, establishing multiple stereocenters in a single step. For instance, a Lewis-acid-assisted chiral Brønsted acid (LBA) has been successfully used to mediate the asymmetric cationic polyene cyclization to assemble the AB ring system of the labdane framework.

Convergent synthesis represents another powerful strategy. This approach involves the preparation of the A and C rings or other key fragments of the molecule separately, which are then coupled together at a later stage. A notable example is the assembly of a tricyclic labdane-type core from pre-functionalized cyclic building blocks. This can involve key steps like stereoselective Michael additions and ring-closing metathesis to construct the complex scaffold. mdpi.com This modularity allows for the flexible preparation of diverse analogs. mdpi.com

More traditional linear syntheses have also been employed, often starting from readily available chiral materials like (+)-sclareolide. These multi-step sequences involve a series of reactions to build the carbon skeleton and introduce the required functional groups in a stepwise manner. Key reactions in such sequences can include Barton nitrite (B80452) ester reactions for remote functionalization and Jones oxidation for the construction of lactone moieties.

Semi-synthetic Modifications of Labd-13-ene-8,15-diol

The natural availability of this compound makes it an attractive starting material for semi-synthesis, enabling the creation of a diverse range of derivatives. These modifications are crucial for probing the biological activity of this class of compounds.

The two hydroxyl groups of this compound, a primary alcohol at C-15 and a tertiary alcohol at C-8, exhibit different reactivities, allowing for selective esterification. The C-15 primary alcohol is more sterically accessible and thus more readily acylated.

Esterification can be achieved using various acylating agents, such as acid chlorides or anhydrides, often in the presence of a base. These modifications can significantly impact the biological profile of the parent compound. For instance, acetylation of the C-15 hydroxyl group has been shown to modulate the antiplasmodial activity of the molecule. uliege.be The introduction of lipophilic ester groups can enhance the antibacterial activity of labdane derivatives, a property that has been systematically studied by synthesizing a series of 7-O-esters with varying chain lengths. nih.gov

The following table summarizes the cytotoxic activity of some ester derivatives of labdane diterpenes.

| Compound | Derivative Type | Cell Line | IC50 (µM) |

| Labdan-13(E)-en-8α-ol-15-yl acetate | Acetate Ester | Plasmodium falciparum (3D7) | 29.1 uliege.be |

| Labdan-8α-ol-15-yl acetate | Acetate Ester | Plasmodium falciparum (3D7) | 33.2 uliege.be |

| Phocantoside A | Glycoside Ester | Mouse leukemia (p388D1) | 17.7 nih.gov |

Etherification of the hydroxyl groups provides another route to diversify the structure of this compound. Similar to esterification, the primary C-15 hydroxyl is more reactive. The synthesis of dimeric labdane diterpenes linked by ether chains has been explored. mdpi.com These studies have shown that the length of the ether linker can influence the antiproliferative activity of the resulting dimers. mdpi.com For instance, diethers with varying numbers of methylene (B1212753) units in the linker have been synthesized and evaluated for their effects on different human tumor cell lines. mdpi.com

Beyond simple ethers, other substitution reactions can be performed. For example, the hydroxyl groups can be converted to other functionalities to enable further chemical transformations.

The table below shows the antiproliferative activity of some dimeric ether derivatives.

| Compound | Linker Length (CH2 units) | Cell Line | IC50 (µM) |

| Diether Derivative | 2 | AGS | >50 |

| Diether Derivative | 3 | AGS | 17.8 |

| Diether Derivative | 4 | AGS | 35.2 |

Data sourced from a study on dimeric labdane diterpenes. mdpi.com

The chemical structure of this compound offers several sites for oxidation and reduction reactions, leading to new analogs. The primary alcohol at the C-15 position can be selectively oxidized to an aldehyde or a carboxylic acid using appropriate reagents. For example, mild oxidation can yield the corresponding aldehyde, while stronger oxidizing agents can produce the carboxylic acid.

The double bond between C-13 and C-14 is also amenable to modification. It can be reduced via catalytic hydrogenation to yield the saturated derivative, (8R,13S)-labdane-8α,15-diol. uliege.be This modification allows for the investigation of the role of this double bond in the biological activity of the parent compound. For example, the saturated diol has shown moderate antiplasmodial activity. uliege.be

Development of Novel Analogs and Mimics for Structure-Activity Relationship Studies

The synthesis of novel analogs and mimics of this compound is a cornerstone of structure-activity relationship (SAR) studies. These investigations aim to identify the key structural features responsible for the biological effects of these molecules, guiding the design of more potent and selective compounds.

SAR studies on labdane diterpenes have revealed several important trends. For cytotoxic activity against various cancer cell lines, the functionalization of the labdane skeleton plays a critical role. For example, the presence and nature of substituents on the decalin ring system and the side chain can dramatically influence potency. mdpi.com In some cases, dimerization of labdane units has been shown to enhance cytotoxic activity. researchgate.net

The stereochemistry of the labdane core is also a crucial determinant of biological activity. For instance, studies on bis-spirolabdane diterpenoids have suggested that the stereochemistry at the C-13 position can significantly affect their cytotoxic profile. mdpi.com

The development of mimics, where the labdane scaffold is replaced by other structural motifs that maintain the spatial arrangement of key functional groups, is an advanced strategy to explore new chemical space and potentially discover compounds with improved pharmacological properties.

Biological Activities and Pharmacological Investigations

Antineoplastic Activity in Human Cancer Cell Linesnih.govnih.govresearchgate.netlookchem.comkoreascience.krscispace.comcymitquimica.com

Labd-13-ene-8,15-diol has been the subject of multiple studies to determine its potential as an anticancer agent. Research has shown that this compound exhibits cytotoxic effects against a range of human cancer cell lines, including both leukemic and solid tumor types.

Cytotoxicity against Leukemic Cell Lines (e.g., P388, HL60)nih.govresearchgate.netlookchem.comkoreascience.krscispace.comcymitquimica.com

Investigations have highlighted the potent activity of this compound against various leukemic cell lines. One of the most significant findings is its pronounced inhibitory effect on P388 murine leukemia cells. nih.govkoreascience.krscispace.comcymitquimica.com Studies have consistently reported low IC50 values, indicating strong cytotoxic activity. For instance, research has shown that this compound is the most effective growth inhibitor of P388 murine leukemia cell lines, with an IC50 value of approximately 8.3 µg/mL. nih.govscispace.com

Further research involving a panel of 14 human leukemic cell lines demonstrated that (13E)-labd-13-ene-8α,15-diol exhibited cytotoxic activity against 13 of them. researchgate.net Another labdane (B1241275) diterpene, (13E)-labd-7,13-dienol, was only active against HL60 cells. researchgate.net The mechanism of action is believed to involve the induction of apoptosis in cancer cells.

Table 1: Cytotoxicity of this compound against Leukemic Cell Lines

| Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|

| P388 | 8.3 | nih.gov, scispace.com |

Efficacy against Solid Tumor Cell Lines (e.g., A549, Hep2, HCT116)nih.govnih.govlookchem.comresearchgate.net

The antineoplastic activity of this compound extends to solid tumor cell lines. Studies have demonstrated its efficacy against lung carcinoma (A549), laryngeal carcinoma (Hep2), and colon cancer (HCT116) cells. nih.govnih.gov

When A549 and Hep2 cells were incubated with 32 µg/mL of the compound for 48 hours, their viability was reduced to less than 50%. nih.govnih.gov This suggests a significant antilung and antilaryngeal cancer activity. Further research has shown that the susceptibility of different cancer cell lines to this compound varies, with a comparison of IC50 values indicating the following order of decreasing sensitivity: P388 > B16-F10 > MDA-MB-231 > A549 > KB > SNU-C4.

The compound has also shown potential against colon cancer. It is believed to induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

Table 2: Efficacy of this compound against Solid Tumor Cell Lines

| Cell Line | Concentration/Effect | Reference |

|---|---|---|

| A549 | <50% viability at 32 µg/mL after 48h | nih.gov, nih.gov |

| Hep2 | <50% viability at 32 µg/mL after 48h | nih.gov, nih.gov |

In Vivo Anticancer Efficacy in Xenograft Modelsnih.govresearchgate.net

The anticancer potential of labdane-type diterpenes, including the related compound sclareol (B1681606) (labd-14-ene-8,13-diol), has been evaluated in in vivo xenograft models. These studies provide crucial insights into the compound's efficacy in a living organism. For instance, sclareol has been shown to suppress tumor growth in vivo through a p53-independent mechanism. While direct in vivo studies on this compound are less extensively reported in the provided context, the positive results from related compounds in xenograft models support its potential as an anticancer agent. It has been noted for its antitumor effects on colon cancer tumors (HCT116) in immunocompromised mice models.

Antiviral Propertiesnih.govlookchem.comwanfangdata.com.cn

In addition to its anticancer activities, this compound has demonstrated significant antiviral properties, particularly against human rhinoviruses.

Activity against Human Rhinoviruses (HRV2, HRV3)nih.govnih.govwanfangdata.com.cn

This compound has shown strong activity against human rhinovirus 2 (HRV2) and human rhinovirus 3 (HRV3). nih.govnih.gov In one study, the 50% inhibitory concentrations (IC50) were found to be 2.68 µg/mL for HRV2 and 0.87 µg/mL for HRV3. nih.gov In contrast, the antiviral drug ribavirin (B1680618) only showed activity against HRV3 with a much higher IC50 of 30.48 µg/mL. nih.gov

Table 3: Antiviral Activity of this compound against Human Rhinoviruses

| Virus | IC50 (µg/mL) | Reference |

|---|---|---|

| HRV2 | 2.68 | nih.gov |

Mechanisms of Viral Inhibition and Interactionnih.govlookchem.com

The antiviral mechanism of this compound appears to involve direct interaction with the viral particles. nih.gov The addition of the compound to HRV-infected HeLa cells directly reduced the formation of the visible cytopathic effect (CPE). nih.gov This suggests that the compound may interfere with the virus's ability to infect host cells. Its antiviral activity is attributed to its interaction with specific viral targets, which disrupts the viral life cycle and protects host cells from infection. lookchem.com

Antibacterial Efficacy

This compound has demonstrated notable antibacterial properties, exhibiting activity against a range of both Gram-positive and Gram-negative bacteria. biocrick.comscispace.com

Studies have shown that this compound inhibits the growth of several pathogenic bacteria. scispace.com Its spectrum of activity includes the Gram-positive bacteria Staphylococcus aureus, Bacillus cereus, and Listeria monocytogenes. biocrick.comscispace.comtargetmol.com Additionally, it has shown efficacy against the Gram-negative bacteria Vibrio parahaemolyticus, Escherichia coli, and Salmonella enteritidis. biocrick.comscispace.comtargetmol.com Some research suggests that Gram-negative bacteria are more sensitive to the compound. biocrick.comscispace.com Further investigations have indicated that labdane diterpenes, as a class, tend to display a selective inhibitory effect on the growth of Gram-positive bacteria. nih.gov

The potency of the antibacterial activity of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC). The MIC values against various bacteria have been reported to be in the range of 0.092 to 0.598 mg/mL. biocrick.comscispace.comtargetmol.comtargetmol.cn For Gram-negative bacteria, a more specific MIC of 0.092 mg/mL has been noted, highlighting their greater sensitivity to the compound. scispace.comnih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacteria

| Bacterial Type | Species | MIC Range (mg/mL) |

|---|---|---|

| Gram-Positive | Staphylococcus aureus | 0.092 - 0.598 |

| Bacillus cereus | 0.092 - 0.598 | |

| Listeria monocytogenes | 0.092 - 0.598 | |

| Gram-Negative | Vibrio parahaemolyticus | 0.092 - 0.598 |

| Escherichia coli | 0.092 - 0.598 | |

| Salmonella enteritidis | 0.092 - 0.598 |

Data sourced from multiple studies indicating a general range of activity. biocrick.comscispace.comtargetmol.comtargetmol.cn

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may possess anti-inflammatory properties. ontosight.ai This potential is characteristic of many diterpenes. However, further in-depth research is required to fully confirm and characterize these anti-inflammatory effects. ontosight.ai

Antiprotozoal and Antileishmanial Activities

This compound has been evaluated for its activity against protozoan parasites, particularly Leishmania. researchgate.netresearchgate.net In vitro studies have demonstrated its activity against Leishmania donovani promastigotes, the causative agent of visceral leishmaniasis. researchgate.net Furthermore, computational in-silico docking studies have explored the interaction of this compound with protein targets from Leishmania major. mdpi.com The broader family of labdane diterpenes has been recognized for its potential antiprotozoal capabilities. google.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Sclareol |

| Ent-3β-hydroxy-13-epi-manoyl oxide |

| Ent-3β-acetoxy-13-epi-manoil oxide |

| Labd-7,13-dien-15-ol |

| (8R,13S)-labdane-8,15-diol |

| (8R,13R)-labdane-8,15-diol |

| Myriadenolide |

| (+)-totarol |

| Abietic acid |

| Miltefosine |

| Fluconazole |

| Amphotericin B |

| Paromomycin |

| Pentamidine |

| Artemisinin |

| Ferulic acid |

| Rosmarinic acid |

Mechanistic Insights into Biological Action

Cellular and Molecular Targets

Labd-13-ene-8,15-diol and its related compounds target fundamental cellular processes that are often dysregulated in disease states, such as cancer. The primary modes of action identified include triggering apoptosis, altering key signaling cascades, and interacting with biological membranes.

A significant aspect of the anticancer potential of this compound is its ability to induce apoptosis, or programmed cell death, in malignant cells. Cytotoxicity studies have demonstrated its effectiveness against a range of human cancer cell lines. Research has shown that (13E)-labda-13-en-8a,15-diol possesses cytotoxic activity against human leukemic cell lines researchgate.net. Further studies confirmed its anticancer activity against human lung (A549) and laryngeal (Hep2) cancer cells; incubation with 32 µg/mL of the compound for 48 hours resulted in a cell viability of less than 50% nih.gov.

Detailed in vitro testing has quantified the cytotoxic and growth-inhibiting effects of this compound on various human leukemia cell lines, as detailed in the table below google.com.

| Cell Line | Description | GI50 (µM) | TGI (µM) | LC50 (µM) |

| CCRF-CEM | T-cell lymphoblastoid leukemia | 28.56 | 51.93 | 75.30 |

| MOLT4 | T-cell acute lymphoblastic leukemia | 29.72 | 54.75 | 79.78 |

| K562 | Chronic myelogenous leukemia | 27.24 | 58.60 | 89.95 |

| HL60 | Promyelocytic leukemia | 32.63 | 55.21 | 77.80 |

| RPMI 8226 | Myeloma | 7.98 | 38.20 | 73.70 |

| HUT78 | Cutaneous T-cell lymphoma | 6.04 | 28.65 | 66.19 |

| GI50: Concentration causing 50% growth inhibition. TGI: Concentration causing total growth inhibition. LC50: Concentration causing 50% cell kill. |

While the precise apoptotic pathway for this compound is still under full investigation, studies on the closely related labdane (B1241275) diterpene Sclareol (B1681606) (labd-14-ene-8,13-diol) provide a likely model. Sclareol has been shown to kill human tumor cells by inducing apoptosis through a p53-independent mechanism, suggesting its potential effectiveness in cancers where the p53 tumor suppressor gene is mutated nih.gov.

Apoptosis is executed by a family of cysteine proteases known as caspases. nih.gov These enzymes are present in healthy cells as inactive zymogens and are activated in response to pro-apoptotic signals. frontiersin.org They are broadly categorized as initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7). nih.govfrontiersin.org

Direct evidence for this compound's effect on specific caspases is emerging. However, extensive research on the related compound Sclareol demonstrates a clear modulation of caspase signaling. Sclareol induces apoptosis in human colon cancer cells by activating both caspase-8 and caspase-9 nih.gov. The activation of caspase-8 is a hallmark of the extrinsic (death receptor-mediated) apoptotic pathway, while caspase-9 activation is central to the intrinsic (mitochondrial) pathway. nih.gov The activation of both initiators suggests that these labdane diterpenes can trigger cell death through multiple routes. These initiator caspases then activate executioner caspases, such as caspase-3, which dismantle the cell nih.gov. In breast cancer cells, Sclareol's pro-apoptotic effect was also shown to involve the activation of caspases 8 and 9 nih.gov.

The chemical structure of this compound, featuring a bicyclic diterpene core and hydroxyl groups, facilitates its interaction with cellular membranes and proteins. Studies using differential scanning calorimetry (DSC) on dipalmitoylphosphatidylcholine (DPPC) bilayers, a model system for biological membranes, revealed that Labd-13(E)-ene-8α,15-diol alters membrane properties. researchgate.net Specifically, it abolishes the pre-transition temperature and lowers the main phase transition temperature of the lipid bilayers, indicating a direct interaction and disruption of the membrane structure. researchgate.net This interaction with cell membranes is a key aspect of its biological activity. scispace.com Furthermore, the compound has been shown to directly interact with human rhinovirus (HRV) particles, which suggests an engagement with viral membrane lipids or capsid proteins nih.gov.

Cell Cycle Regulation and Arrest Mechanisms

In addition to inducing apoptosis, labdane diterpenes can exert anticancer effects by halting the cell division cycle, preventing cancer cells from proliferating. While specific data on this compound's effect on the cell cycle is not yet fully detailed, the mechanism has been well-documented for Sclareol.

Influence of Stereochemistry on Biological Activity

The three-dimensional arrangement of atoms, or stereochemistry, in labdane diterpenes is critical to their biological function. The specific orientation of the hydroxyl groups and the configuration of the decalin ring system influence how the molecule interacts with its biological targets.

For this compound, the 8α,15-diol configuration is noted as being pharmacologically significant. The specific stereoisomer identified as 5R,8R,9R,10R-Labdan-13(E)-ene-8a,15-diol has been found to be biologically active thieme-connect.com. Studies on various labdane diterpenes isolated from Psiadia arguta highlight the importance of stereochemistry, where different isomers exhibit varying levels of antiplasmodial activity. For instance, (8R,13S)-labdane-8α,15-diol showed a stronger antiplasmodial effect (IC50: 22.2 µM) compared to labdan-13(E)-ene-8α,15-diol (IC50: 36.6 µM) and 13-epi-sclareol (IC50: 35.0 µM) uliege.be. This demonstrates that subtle changes in the spatial arrangement of functional groups can significantly impact biological efficacy.

Synergistic Effects with Other Bioactive Compounds

There is growing interest in the potential for labdane diterpenes to work synergistically with conventional chemotherapy drugs. This could allow for enhanced efficacy or the use of lower drug doses, thereby reducing toxicity. While direct studies on this compound are pending, research on Sclareol has shown promising results. Sclareol enhances the anticancer activity of well-known chemotherapy agents such as doxorubicin, etoposide, and cisplatin (B142131) against breast cancer cells. nih.govnih.gov This suggests that it can sensitize cancer cells to the effects of other drugs, potentially by modulating shared cellular pathways or overcoming resistance mechanisms nih.gov.

Structure Activity Relationship Sar Studies

Identification of Key Pharmacophores and Functional Groups

The term pharmacophore refers to the specific arrangement of molecular features necessary for a molecule to interact with a specific biological target and trigger a response. For Labd-13-ene-8,15-diol, the key pharmacophoric features are centered around its bicyclic labdane (B1241275) skeleton, the hydroxyl groups, and the carbon-carbon double bond.

The primary functional groups that dictate the compound's bioactivity are:

Two Hydroxyl (-OH) Groups: Located at positions C-8 and C-15, these polar groups are critical. They can act as both hydrogen bond donors and acceptors, facilitating interactions with biological targets like proteins and enzymes. mdpi.com The presence and positioning of these hydroxyl groups are fundamental to the molecule's ability to engage with cellular components.

A Bicyclic Decalin Core: This rigid, lipophilic scaffold provides the structural backbone, influencing how the molecule orients itself when approaching and binding to a target site. mdpi.com

The interplay between the lipophilic diterpene skeleton and the polar hydroxyl groups gives the molecule an amphipathic character, allowing it to interact with both hydrophobic and hydrophilic environments, such as biological membranes. mdpi.com This dual nature is a recurring theme in the bioactivity of many labdane diterpenes.

Impact of Hydroxyl Group Stereochemistry (e.g., 8α-hydroxyl)

Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the bioactivity of this compound. The specific orientation of the hydroxyl group at the C-8 position is particularly significant. The naturally occurring and most pharmacologically studied form is often the 8α-hydroxyl isomer, also denoted as (13E)-labd-13-ene-8α,15-diol. nih.gov

The "α" designation indicates that the hydroxyl group at C-8 is oriented below the plane of the decalin ring system. This specific spatial arrangement is crucial for its biological effects. For instance, studies on different labdane stereoisomers have shown that the orientation of hydroxyl groups affects their interaction with lipid bilayers, which can be a key step in their mechanism of action. mdpi.com

Influence of Lipophilicity on Bioactivity through Derivatization

Lipophilicity, or the ability of a compound to dissolve in fats and lipids, is a critical parameter that affects how a molecule is absorbed, distributed, and able to penetrate biological membranes to reach its target. mdpi.com The inherent lipophilicity of the labdane skeleton of this compound is balanced by its two polar hydroxyl groups.

SAR studies have shown that modifying this lipophilic/hydrophilic balance through chemical derivatization can significantly alter bioactivity. A common strategy is the esterification or acetylation of one or both hydroxyl groups. mdpi.comnih.gov

Enhanced Membrane Interaction: Studies on related labdanes demonstrate that increased lipophilicity often correlates with better incorporation into phospholipid membranes. For example, the acetylation of hydroxyl groups in similar diterpenes resulted in increased membrane incorporation. mdpi.com Conversely, the presence of two free hydroxyl groups can sometimes reduce this incorporation compared to derivatives with only one. mdpi.com

This principle is crucial for activities like antibacterial action, where the ability to disrupt the bacterial membrane is a key mechanism. By synthesizing a series of derivatives with varying acyl chain lengths, researchers can fine-tune the lipophilicity to find an optimal balance for maximum bioactivity against specific bacterial strains. mdpi.com

Table 1: Effect of Derivatization on the Bioactivity of Labdane Diterpenes This table presents findings from related labdane diterpenes to illustrate the principle of how derivatization affects bioactivity.

Click to view table

| Compound/Derivative | Modification | Change in Lipophilicity | Impact on Bioactivity | Reference |

| Salvic Acid | Parent Compound | Baseline | Baseline antibacterial activity | mdpi.com |

| 7-O-acyl salvic acid derivatives | Esterification of hydroxyl group | Increased | Enhanced antibacterial activity against Gram-positive bacteria | mdpi.com |

| Labdane with two -OH groups | Parent Diol | Lower | Reduced incorporation into liposomes | mdpi.com |

| Acetylated labdane diol | Acetylation of -OH groups | Higher | Increased incorporation into liposomes | mdpi.com |

Comparative Analysis with Related Labdane Diterpenoids (e.g., sclareol)

To better understand the SAR of this compound, it is useful to compare it with structurally similar labdane diterpenoids, most notably sclareol (B1681606) (labd-14-ene-8,13-diol). nih.govnih.gov Both compounds share the same bicyclic labdane core and possess two hydroxyl groups, but they differ in the location of one hydroxyl group and the position of the double bond in the side chain. researchgate.net

These seemingly minor structural differences lead to distinct biological activity profiles.

Structural Differences:

This compound: Features a primary hydroxyl group at C-15 and a double bond between C-13 and C-14. nist.gov

Sclareol: Possesses a tertiary hydroxyl group at C-13 and a terminal double bond between C-14 and C-15. thegoodscentscompany.com

Bioactivity Comparison:

Both compounds exhibit significant cytotoxic effects against various cancer cell lines. researchgate.netnih.gov For example, this compound showed cytotoxicity against 13 human leukemic cell lines in one study. researchgate.net Sclareol is also well-documented for its ability to induce apoptosis in cancer cells. nih.govthegoodscentscompany.com

The difference in the position and type (primary vs. tertiary) of the side-chain hydroxyl group, along with the double bond's location, influences how each molecule interacts with its biological targets. These differences can affect binding affinity, metabolic stability, and the specific signaling pathways they modulate.

Studies on their effects on phospholipid bilayers show that both, along with other labdanes, significantly affect membrane organization in a concentration-dependent manner, inducing fluidization and phase separation. nih.gov This suggests a common mechanism involving membrane interaction, though the precise nature of this interaction may differ due to their structural variations.

This comparative analysis highlights the sensitivity of biological activity to subtle changes in molecular architecture. The specific arrangement of the side chain in this compound, as compared to sclareol, defines its unique pharmacological fingerprint.

Table 2: Structural and Bioactivity Comparison of this compound and Sclareol

Click to view table

| Feature | This compound | Sclareol | Reference |

| Chemical Formula | C₂₀H₃₆O₂ | C₂₀H₃₆O₂ | nist.gov |

| Side Chain Double Bond | C-13 | C-14 (terminal) | nist.govthegoodscentscompany.com |

| Side Chain Hydroxyl Group | C-15 (primary) | C-13 (tertiary) | nist.govthegoodscentscompany.com |

| Core Structure | Labdane | Labdane | mdpi.com |

| Reported Bioactivity | Cytotoxic, Antifungal, Antibacterial | Cytotoxic, Apoptosis-inducing, Antifungal | thieme-connect.comresearchgate.netnih.gov |

Advanced Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, MS, IR)

Spectroscopic methods are fundamental in piecing together the molecular architecture of Labd-13-ene-8,15-diol. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary data for unequivocal structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of this compound. Complete assignment of all proton (¹H) and carbon-¹³ (¹³C) resonances has been achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. uliege.be Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) establish connectivity between protons and carbons, confirming the labdane (B1241275) skeleton, the position of the two hydroxyl groups (at C-8 and C-15), and the location of the double bond (between C-13 and C-14). The ¹H NMR spectrum provides detailed information on the chemical environment of each proton, while the ¹³C NMR spectrum identifies all 20 carbon atoms in the molecule.

Mass Spectrometry (MS): Mass spectrometry is used to determine the compound's molecular weight and to gain structural insights through fragmentation analysis. The molecular formula of this compound is C₂₀H₃₆O₂, corresponding to a molecular weight of approximately 308.5 g/mol . nist.govnist.govbiosynth.com High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy. In GC-MS analysis, the mass spectrum of synthesized or isolated products can be compared with that of an authentic standard of labd-13-ene-8α,15-diol to confirm its identity. nih.gov Predicted collision cross-section (CCS) values for different adducts, such as [M+H]⁺ and [M+Na]⁺, can also be calculated to aid in identification. uni.lu

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule. The spectrum of labdane diterpenoids, including this compound, prominently features a broad absorption band characteristic of hydroxyl (-OH) groups. For a closely related labdane diterpenoid, this hydroxyl group absorption was observed as a broad band around 3436 cm⁻¹. uliege.be This stretching vibration confirms the presence of the diol functionality. Other key signals include those for C-H stretching and bending, and a weaker absorption corresponding to the C=C double bond stretch.

Table 1: Key Spectroscopic Data for this compound

| Technique | Feature | Observed Data/Significance | Reference |

|---|---|---|---|

| ¹H & ¹³C NMR | Structural Confirmation | Complete assignment of all 20 carbons and 36 protons confirms the bicyclic labdane skeleton, diol functionality, and double bond position. | uliege.be |

| Mass Spectrometry (MS) | Molecular Weight | Identifies the molecular ion corresponding to the formula C₂₀H₃₆O₂ (approx. 308.5 g/mol). | nist.govnist.gov |

| Mass Spectrometry (MS) | Structural Identity | Mass spectrum matches that of an authentic standard. | nih.gov |

| Infrared (IR) Spectroscopy | Functional Groups | Shows a characteristic broad absorption band for the hydroxyl (-OH) groups. | uliege.be |

Chromatographic Methods for Purity Assessment and Quantification (e.g., GC-MS, HPLC, TLC)

Chromatographic techniques are indispensable for separating this compound from complex mixtures, such as plant extracts, and for verifying its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a primary method for the analysis of volatile compounds like labdane diterpenes. In studies of plant extracts, this compound is identified by its specific retention time and its unique mass spectrum, which serves as a chemical fingerprint. nih.gov The NIST (National Institute of Standards and Technology) Chemistry WebBook reports a normal alkane retention index (RI) of 2398 for Labd-13(E)-en-8α,15-diol on a non-polar SPB-1 capillary column. nist.gov This standardized value aids in its identification across different analytical laboratories.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used for both the purification and quantification of this compound. Repetitive reversed-phase preparative HPLC has been successfully used to isolate the compound from crude plant extracts. uliege.be In this mode, a non-polar stationary phase is used with a polar mobile phase, allowing for efficient separation from other components of the extract.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective chromatographic method often used to monitor the progress of chemical reactions or to screen fractions during purification procedures. While less powerful than GC or HPLC for definitive identification, it is a valuable tool in the initial stages of isolation and purity assessment.

Table 2: Chromatographic Parameters for this compound

| Technique | Parameter | Value/Condition | Reference |

|---|---|---|---|

| GC-MS | Retention Index (I) | 2398 | nist.gov |

| GC-MS | Column Active Phase | SPB-1 (non-polar) | nist.gov |

| HPLC | Mode | Reversed-phase preparative HPLC | uliege.be |

Bioanalytical Assays for Activity Profiling

To determine the biological relevance of this compound, a variety of bioanalytical assays are employed. These in vitro tests measure the compound's effect on biological targets, such as cancer cells and microbes.

Research has demonstrated that this compound possesses notable anticancer, antimicrobial, and antiplasmodial properties. Its antiproliferative activity against various cancer cell lines is often quantified using the Sulforhodamine B (SRB) assay, which measures cell density based on the staining of cellular proteins. One study found the compound to be most effective against murine leukemia cell lines (P388). biocrick.com Another investigation used a resazurin (B115843) reduction assay to assess antiproliferative effects against human leukemia cell lines (CCRF-CEM). biosynth.com

The antimicrobial potential is determined using broth microdilution methods to establish the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. biocrick.com this compound has shown inhibitory activity against both Gram-positive and Gram-negative bacteria. biocrick.com Furthermore, its antiplasmodial activity against the malaria parasite Plasmodium falciparum has been evaluated, with results reported as the half-maximal inhibitory concentration (IC₅₀). uliege.be

Table 3: Bioactivity Profile of (E)-Labd-13-ene-8α,15-diol

| Activity Type | Assay/Target | Result (IC₅₀ / MIC) | Reference |

|---|---|---|---|

| Anticancer | Murine Leukemia (P388) | 8.3 µg/mL | biocrick.com |

| Anticancer | Murine Melanoma (B16-F10) | 15.4 µg/mL | biocrick.com |

| Anticancer | Human Cervical Carcinoma (KB) | 21.3 µg/mL | biocrick.com |

| Anticancer | Human Colon Cancer (SNU-C4) | 17.5 µg/mL | biocrick.com |

| Antiplasmodial | Plasmodium falciparum (3D7 strain) | 36.6 µM | uliege.be |

| Antimicrobial | Staphylococcus aureus | 0.598 mg/mL | biocrick.com |

| Antimicrobial | Vibrio parahaemolyticus | 0.092 mg/mL | biocrick.com |

Computational Chemistry Approaches for Conformation and Binding Studies

Computational chemistry provides powerful in silico tools to predict and analyze the three-dimensional structure and molecular interactions of this compound. These methods complement experimental data and guide further research.

Molecular modeling and docking calculations have been used to explore the compound's conformational properties and its potential binding modes with pharmacological targets. uliege.benih.gov In one key study, the low-energy conformers of labd-13(E)-ene-8α,15-diol were determined and subjected to docking calculations at the active site of adenylyl cyclase, a known target for the structurally related diterpene, forskolin. uliege.benih.gov These simulations aim to reveal similarities and differences in how these molecules bind to the enzyme, providing insights into their mechanism of action. uliege.be The docking studies can predict binding affinity, expressed as estimated binding energy in kcal/mol, and identify key interactions, such as hydrogen bonds with specific amino acid residues in the protein's binding site. uliege.be

Such computational approaches are valuable for structure-activity relationship (SAR) studies. For instance, docking calculations performed on hypothetical derivatives of this compound, such as hydroxylated analogs, can predict which modifications might enhance binding affinity, thereby guiding the synthesis of new, potentially more potent compounds. uliege.benih.gov

Ecological Roles and Biotechnological Relevance

Role in Plant Defense Mechanisms against Pathogens and Herbivores

Labd-13-ene-8,15-diol is a key component of the chemical defense arsenal (B13267) of various plants, notably found in the resin of species such as Cistus creticus and Brachyglottis repanda. This compound contributes to the plant's defense against a broad spectrum of threats, including pathogenic microorganisms and herbivores. The resin, rich in this and other labdane-type diterpenes, acts as a physical and chemical barrier.

The antimicrobial properties of this compound are significant. Research has demonstrated its inhibitory activity against both gram-positive and gram-negative bacteria. targetmol.combiocrick.com For instance, it has been shown to inhibit the growth of Staphylococcus aureus, Bacillus cereus, Listeria monocytogenes, Vibrio parahaemolyticus, Escherichia coli, and Salmonella enteritidis. biocrick.com The mechanism of action is believed to involve the disruption of biological membranes and interference with cellular processes within the pathogens. This broad-spectrum antimicrobial activity suggests its role in protecting the plant from various bacterial infections.

Beyond its antibacterial effects, this compound also exhibits antiviral and antifungal activities. targetmol.comnih.gov It has shown strong activity against human rhinoviruses (HRV2 and HRV3). targetmol.com Its presence in plant resins likely helps to ward off viral and fungal pathogens that could otherwise harm the plant.

In addition to its role in deterring microbial pathogens, this diterpene also plays a part in defending against herbivores. The resinous nature and the chemical composition of the exudates can make the plant unpalatable to insects and other animals. In Nicotiana glutinosa, the presence of labdenediol has been implicated in an indirect defense mechanism that led to reduced infestation levels of tobacco budworm larvae. oup.com

Potential as an Endogenous Plant Signal for Defense Responses

Beyond its direct role as a defensive compound, there is evidence to suggest that labdane-type diterpenes, such as this compound, may function as endogenous signals in plant defense responses. In tobacco (Nicotiana tabacum), a related compound, labda-11,13-diene-8α,15-diol, is proposed to act as an internal signal that activates defense mechanisms within the plant. oup.com This suggests that upon initial attack by a pathogen or herbivore, the plant may synthesize and transport these compounds to other parts of the plant, priming them for a more robust and rapid defense response. This systemic signaling is a crucial aspect of induced resistance in plants.

Biotechnological Production through Synthetic Biology Approaches

The pharmacological potential and industrial applications of labdane-type diterpenes have spurred interest in developing sustainable and efficient production methods. researchgate.net Traditional extraction from plant sources can be inefficient and dependent on geographical and seasonal factors. researchgate.net Synthetic biology and metabolic engineering offer promising alternatives for the production of these valuable compounds. nih.govmdpi.com

The biosynthetic pathway of this compound involves the cyclization of geranylgeranyl diphosphate (B83284) (GGPP). nih.gov Researchers have identified and characterized the enzymes responsible for this transformation. A key enzyme, a copal-8-ol diphosphate synthase from Cistus creticus (CcCLS), has been shown to catalyze the formation of copal-8-ol diphosphate from GGPP. oup.com Subsequent dephosphorylation of this intermediate yields this compound. oup.comresearchgate.net

This understanding of the biosynthetic pathway has enabled the reconstruction of sclareol (B1681606) production, a related labdane (B1241275) diterpene, in microbial hosts like Saccharomyces cerevisiae (yeast). nih.gov By co-expressing the necessary diterpene synthase enzymes, researchers have successfully engineered yeast to produce these compounds. nih.gov Similar strategies are being explored for the production of this compound. These microbial cell factories offer a scalable and controlled environment for the production of specific diterpenes, independent of plant cultivation. mdpi.com

The development of bifunctional enzymes, such as the cis-abienol (B1683541) synthase (AbCAS) from balsam fir, which can catalyze multiple steps in the pathway, presents another promising avenue for metabolic engineering. lookchem.com These advancements are paving the way for the industrial-scale production of this compound and other valuable diterpenoids. researchgate.net

Sustainable Sourcing and Cultivation for Research Applications

For research purposes, a reliable and sustainable source of this compound is crucial. While wild harvesting of plants like Cistus creticus is a traditional method, it is not always sustainable or consistent. researchgate.net Cultivation of these plants under controlled conditions offers a more reliable source.

Cistus creticus, a Mediterranean shrub, is a primary natural source of this compound. The resin can be harvested, and the compound can be extracted and purified. Research into the chemical composition of different subspecies and cultivation conditions can help optimize the yield of this compound. researchgate.net

Furthermore, in vitro cultivation of plant tissues and cells that produce these compounds is another sustainable approach. Studies have shown that glandular trichomes of Cistus creticus, which are the primary sites of resin biosynthesis, can be grown in vitro. researchgate.net This method allows for the production of the compound under sterile and controlled conditions, ensuring a consistent and high-purity supply for research applications.

The combination of optimized cultivation of high-yielding plant varieties and the development of biotechnological production platforms will be key to ensuring a sustainable and readily available supply of this compound for future research and potential commercial applications.

Future Research Directions and Translational Perspectives

Elucidation of Broader Biological Activities and Targets

Initial research has demonstrated that Labd-13-ene-8,15-diol possesses a range of biological activities, including antiviral, anticancer, and antibacterial properties. ontosight.aichemicalbook.combiocrick.com The compound has shown notable activity against human rhinoviruses (HRV2 and HRV3) and has exhibited cytotoxic effects against various cancer cell lines, including lung (A549) and laryngeal (Hep2) cancer cells. biocrick.comtargetmol.comnih.gov Furthermore, it has displayed inhibitory effects on the growth of both gram-positive and gram-negative bacteria. biocrick.comtargetmol.com

Future research should aim to broaden our understanding of its biological activity spectrum. This includes:

Comprehensive Screening: Systematic screening against a wider array of viruses, cancer cell lines, and microbial strains is necessary to identify additional therapeutic targets.

Mechanism of Action: While some studies suggest that the compound may interact directly with viral particles and induce apoptosis in cancer cells, the precise molecular mechanisms remain largely unelucidated. nih.gov Investigating its interaction with specific cellular pathways and molecular targets is crucial. For instance, its effect on DNA synthesis has been a point of investigation. researchgate.net

Structure-Activity Relationship (SAR) Studies: Examining how the specific structural features of this compound, such as its labdane (B1241275) skeleton and hydroxyl groups, contribute to its biological effects will be vital for the design of more potent and selective derivatives. ontosight.ai

Table 1: Investigated Biological Activities of this compound

| Activity | Target/Model | Key Findings |

|---|---|---|

| Antiviral | Human Rhinovirus 2 (HRV2) | IC50 of 2.68 µg/mL. biocrick.comtargetmol.comnih.gov |

| Human Rhinovirus 3 (HRV3) | IC50 of 0.87 µg/mL. biocrick.comtargetmol.comnih.gov | |

| Anticancer | Murine Leukemia (P388) | Identified as a potent growth inhibitor. chemicalbook.comlookchem.com |

| Human Lung Cancer (A549) | Exhibited anticancer activity. biocrick.comtargetmol.comnih.gov | |

| Human Laryngeal Cancer (Hep2) | Exhibited anticancer activity. biocrick.comtargetmol.comnih.gov | |

| Human Leukemic Cell Lines | Showed cytotoxic activity against 13 different lines. researchgate.net | |

| Antibacterial | Gram-positive bacteria | Inhibits the growth of Staphylococcus aureus, Bacillus cereus, and Listeria monocytogenes. biocrick.comtargetmol.com |

| Gram-negative bacteria | Inhibits the growth of Vibrio parahaemolyticus, Escherichia coli, and Salmonella enteritidis. biocrick.comtargetmol.com |

Development of Advanced Delivery Systems (e.g., Liposomal Formulations)

A significant hurdle for the clinical application of many natural products, including this compound, is their poor water solubility. researchgate.net This can limit bioavailability and therapeutic efficacy. The development of advanced drug delivery systems is therefore a critical area of future research.

Liposomal formulations have been investigated as a promising approach to overcome this challenge. google.comgoogle.comgoogle.com Studies have shown that incorporating this compound into liposomes can enhance its delivery and has shown improved antitumor activity in preclinical models. researchgate.netscispace.com Future efforts should focus on:

Optimization of Liposomal Formulations: Research into different lipid compositions, particle sizes, and surface modifications (e.g., PEGylation) could lead to more stable and effective delivery vehicles. google.com

Targeted Delivery: Developing liposomes that are targeted to specific tissues or cells, such as cancer cells, could enhance efficacy while minimizing potential side effects.

Alternative Delivery Systems: Exploring other delivery technologies, such as nanoparticles, micelles, or nanoemulsions, could provide additional strategies to improve the pharmacokinetic profile of this compound.

Integration into Combination Therapies for Enhanced Efficacy

The potential of this compound to be used in combination with existing therapeutic agents is a promising avenue for future investigation. google.com Synergistic interactions could lead to enhanced therapeutic outcomes, reduced drug dosages, and the potential to overcome drug resistance.

Research has indicated that labdane-type diterpenes can have synergistic effects with antibiotics against certain bacteria. researchgate.net Future studies should explore:

Combination with Chemotherapeutics: Investigating the synergistic or additive effects of Labd-1-ene-8,15-diol with standard chemotherapeutic drugs could lead to more effective cancer treatment regimens. Studies on related labdane diterpenes like sclareol (B1681606) have already shown promise in enhancing the activity of drugs like doxorubicin. researchgate.net

Combination with Antiviral Agents: Exploring its use alongside other antiviral drugs could provide a multi-pronged attack against viral infections.

Combination with Antibiotics: Further investigation into its synergistic effects with a broader range of antibiotics could help combat antibiotic-resistant bacterial strains.

Exploration of Chemoinformatics and In Silico Screening

Computational approaches, including chemoinformatics and in silico screening, offer powerful tools to accelerate the drug discovery and development process for natural products like this compound. nih.govrsc.org These methods can be used to:

Predict Biological Activity: In silico models can be used to predict the potential biological activities and targets of this compound and its derivatives, helping to prioritize compounds for experimental testing. thieme-connect.commdpi.com

Virtual Screening: Large virtual libraries of compounds can be screened against specific biological targets to identify novel molecules with desired activities. nih.gov

ADMET Prediction: Chemoinformatics tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds, aiding in the early identification of candidates with favorable drug-like properties. mdpi.comresearchgate.net

SAR Analysis: Computational methods can help to elucidate the structure-activity relationships of this compound, guiding the design of more potent and selective analogs. frontiersin.org

Addressing Challenges in Natural Product Drug Discovery

The journey of a natural product from discovery to a marketed drug is fraught with challenges. researchgate.net For this compound, these include:

Supply and Scalability: As a natural product, its availability can be limited by the abundance of the source organism (e.g., plants from the Asteraceae family or Cistus creticus). nih.govgoogle.comresearchgate.net Research into synthetic or semi-synthetic production methods is essential for ensuring a sustainable and scalable supply.

Isolation and Purification: The process of isolating pure this compound from complex natural extracts can be challenging and costly. nih.govrsc.org Developing more efficient and cost-effective isolation and purification protocols is crucial.

Regulatory Hurdles: Navigating the regulatory landscape for natural product-based drugs can be complex. Thorough preclinical and clinical studies are required to establish safety and efficacy.

Q & A

Q. What are the standard methods for isolating and purifying Labd-13-ene-8,15-diol from natural sources?

this compound is typically isolated via sequential chromatographic techniques. For example:

- Plant extraction : Use ethyl acetate or methanol for initial extraction (e.g., from Psiadia arguta leaves) .

- Column chromatography : Separate crude extracts using normal-phase silica gel, eluting with gradients of hexane/ethyl acetate .

- Semipreparative HPLC : Further purify bioactive fractions with C18 columns and acetonitrile/water mobile phases to achieve ≥95% purity .

Q. Which spectroscopic methods are critical for structural elucidation of this compound?

- 1D/2D NMR : Assign proton and carbon signals (e.g., δ<sup>1</sup>H 1.25 ppm for methyl groups) and confirm connectivity via COSY, HSQC, and HMBC .

- X-ray crystallography : Resolve absolute stereochemistry by analyzing derivatives (e.g., dibromo derivatives or acetonides) .

- Comparative analysis : Cross-validate data with published NMR profiles of related labdanes .

Q. How is the cytotoxicity of this compound evaluated in vitro?

- Cell lines : Use KB (oral epidermoid carcinoma) or similar cancer cell lines .

- MTT assay : Measure cell viability after 24–48 hours of exposure. For this compound, IC50 values range from 20.43 µg/mL (KB cells) to 36.6 µM (antiplasmodial activity) .

- Dose-response curves : Test concentrations between 8–32 µg/mL to confirm concentration-dependent effects .

Advanced Research Questions

Q. How can researchers determine the absolute configuration of this compound and its derivatives?

- X-ray diffraction : Analyze crystalline derivatives (e.g., dibromo derivatives or acetonides) to resolve stereochemistry .

- Chemical correlation : Compare optical rotation and NMR data with enantiomers of known configuration (e.g., (-)-(13E)-labd-13-ene-8α,15-diol) .

- Chiral chromatography : Use chiral stationary phases to separate enantiomers and assign configurations .

Q. What strategies are used to assess antiplasmodial activity, and how do results vary across studies?

- Plasmodium falciparum strains : Test against chloroquine-sensitive (3D7) or resistant strains using SYBR Green assays .

- IC50 variability : Reported values range from 22.2 µM (for (8R,13S)-labdane-8α,15-diol) to 36.6 µM (for this compound), influenced by substituents like acetyl groups .

- Structure-activity relationships (SAR) : Acetylation at C-15 (e.g., labdan-13(E)-en-8α-ol-15-yl acetate) enhances activity compared to free diols .

Q. How can contradictions in bioactivity data (e.g., IC50 discrepancies) be resolved?

- Standardize assays : Use identical cell lines, incubation times, and positive controls (e.g., doxorubicin for cytotoxicity) .

- Enantiomer analysis : Test both enantiomers, as bioactivity may differ significantly (e.g., (13E)- vs. (13Z)-isomers) .

- Purity validation : Confirm compound purity via HPLC-MS to exclude confounding impurities .

Q. What computational approaches predict the binding mode of this compound to molecular targets?

- Molecular docking : Compare docking poses with known ligands (e.g., forskolin in adenylyl cyclase) to identify key interactions (e.g., hydrogen bonds with catalytic residues) .

- MD simulations : Assess binding stability over 100-ns trajectories to validate docking results .

- Pharmacophore modeling : Map electrostatic/hydrophobic features to guide derivative design .

Q. How are synthetic derivatives of this compound designed to enhance bioactivity?